molecular formula C8H14O3 B095842 Methyl 4-hydroxycyclohexanecarboxylate CAS No. 17449-76-2

Methyl 4-hydroxycyclohexanecarboxylate

Cat. No. B095842
CAS RN: 17449-76-2
M. Wt: 158.19 g/mol
InChI Key: HYDYVXROZHFTGB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxycyclohexanecarboxylate is a compound that is structurally characterized by a cyclohexane ring with a hydroxyl group and a carboxylate ester function. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-hydroxycyclohexanecarboxylate involves various chemical reactions and strategies. For instance, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a related compound, was achieved through Birch reduction followed by oxidation and hydrolysis steps . Another example is the synthesis of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate, which was accomplished using NMR spectroscopy techniques and confirmed by X-ray analysis . These studies demonstrate the diverse synthetic routes that can be employed to obtain cyclohexanecarboxylate derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography. For example, the structure of methyl 4-tert-butylcyclohex-1-enecarboxylate was elucidated using X-ray crystallography after its electrochemical hydrodimerisation . Similarly, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was determined by X-ray analysis following a three-component condensation reaction .

Chemical Reactions Analysis

The chemical reactions involving cyclohexanecarboxylate derivatives are diverse and include photochemical and acid-catalyzed rearrangements, electrochemical reactions, and stereoselective substitution reactions. For instance, photochemical and acid-catalyzed rearrangements of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one were studied, leading to various products and providing insights into reaction mechanisms . Electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate was shown to be highly stereoselective, resulting in a specific dimeric structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives are influenced by their molecular structures. For example, the Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed information about the conformations of these isomers and their interconversion . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications.

Scientific Research Applications

  • Enzymatic Studies : The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase, requiring NAD as a cofactor, is specific for 4-oxocyclohexanecarboxylic acid. A study found that a methyl substitution on the ring of 4-oxocyclohexanecarboxylate resulted in an almost complete loss of its activity, underscoring the specificity of this enzyme for its substrates (Obata, Uebayasi, & Kaneda, 1988).

  • Chemical Conformations : Investigations into the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates have provided insights into the structure and isomeric forms of related compounds, emphasizing the complexity and diversity in their chemical behavior (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).

  • Synthesis and Reactivity : Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a related compound, has been studied for its reactivity in various chemical reactions including dehydration, hydrolysis, acetylation, reduction, and epoxidation, providing a base for understanding the reactivity of similar molecules (Sirat, Thomas, & Tyrrell, 1979).

  • Antimicrobial Properties : Functionally substituted cyclohexane derivatives, related to Methyl 4-hydroxycyclohexanecarboxylate, are being explored for potential antimicrobial properties, demonstrating the potential application of these compounds in medical and pharmaceutical research (Shoaib, 2019).

  • Metabolic Studies : The detection of cis-4-hydroxycyclohexanecarboxylic acid in the urine of a child, suppressed by neomycin treatment, suggests a gastrointestinal origin and a bacterial metabolism involvement, highlighting the biological aspects of these compounds (Kronick, Mamer, Montgomery, & Scriver, 1983).

  • Antinociceptive Activity : Research on Methyl 1-bromocyclohexanecarboxylate, which is structurally related, has shown the formation of derivatives possessing antinociceptive activity, suggesting potential applications in pain management (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).

  • Photochemistry and Synthesis : Studies involving the photo-induced addition of acetic acid to cyclohexene derivatives and the synthesis of complex molecules have implications for the understanding and manipulation of Methyl 4-hydroxycyclohexanecarboxylate and similar compounds in synthetic organic chemistry (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Safety And Hazards

“Methyl 4-hydroxycyclohexanecarboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to avoid contact with skin and eyes, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDYVXROZHFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169830
Record name Methyl 4-hydroxycyclohexanecarboxylate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxycyclohexanecarboxylate

CAS RN

17449-76-2, 6125-57-1
Record name Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate
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Synthesis routes and methods

Procedure details

A Parr bottle was charged with 150 ml of methanol and 25 g of methyl 4-hydroxybenzoate was added, then the bottle was flushed with nitrogen, 2.5 g of 5% rhodium on alumina was added and the reaction mixture was pressurized under hydrogen at 3.74 atmospheres for 18 hours with constant shaking. The reaction was then flushed with nitrogen and filtered through diatomaceous earth to remove the catalyst. The diatomaceous earth was rinsed with methanol, being careful not to filter the catalyst to dryness. The filtrates were combined and the methanol was removed under reduced pressure with very gentle heat (ca. 40° C.). The residue of product and alumina was taken up in 200 ml of ether to which 3 g of anhydrous potassium carbonate was added. The precipitated alumina and potassium carbonate were removed by filtration through diatomaceous earth. This was rinsed with ether, the filtrates were combined and the solvent was removed under reduced pressure to yield the crude product. This was bulb-to-bulb distilled on Kugelrohr apparatus at 80°-100° C./ca. 1 mm to yield 25.0 g (98%) of methyl 4-hydroxycyclohexanecarboxylate. 1H NMR (CDCl3, 60 MHz) δ 3.85 (s, 1 H); 3.65 (s, 3 H); 2.50-1.20 (m, 10 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxycyclohexanecarboxylate
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Methyl 4-hydroxycyclohexanecarboxylate
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Citations

For This Compound
7
Citations
ND Ledford, CR Cutcliff, HB Wood Jr… - Organic Preparations …, 1987 - Taylor & Francis
… To a solution of methyl 4-hydroxycyclohexanecarboxylate (23.7 g., 0.15 mol) 1.n 60 ml glacial acetic acid in a 250 ml round bottom reaction flask equipped with a thermometer, …
Number of citations: 0 www.tandfonline.com
RR Fraser, BF Raby - Journal of the American Chemical Society, 1972 - ACS Publications
The geminal proton-proton coupling constantshave been determined for the allylic methylene protons in a series of selectively deuterated cyclohexene derivatives. The effect of …
Number of citations: 10 pubs.acs.org
BF Raby - 1970 - ruor.uottawa.ca
computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy submitted. Thus…
Number of citations: 2 ruor.uottawa.ca
T Zhou, YT Guo, FS Du, ZC Li - Chinese Journal of Polymer Science, 2022 - Springer
Polyesters with cyclic structures in the main chain typically possess superior mechanical and thermal properties together with chemical recyclability. Ring-opening polymerization (ROP) …
Number of citations: 4 link.springer.com
C Liang - 2015 - library-archives.canada.ca
… Sodium salts of cyclohexanecarboxylic acid, benzoic acid, lauric acid, and methyl-4hydroxycyclohexanecarboxylate were prepared by treating the acid with 1.0 equivalents of sodium …
Number of citations: 9 library-archives.canada.ca
C Liang - 2010 - search.proquest.com
… Sodium salts of cyclohexanecarboxylic acid, benzoic acid, lauric acid, and methyl-4hydroxycyclohexanecarboxylate were prepared by treating the acid with 1.0 equivalents of sodium …
Number of citations: 1 search.proquest.com
長谷川基衛, 樋口清幸, 小幡斉, 吉迫文紀… - 日本農芸化学 …, 1987 - jstage.jst.go.jp
Metabolism of, Cyclohexanecarboxylic Acid by Trichosporon cutaneum KUY-6 A Yoshie HASEGAWA, Kiyoyuki HIGUCHI, Hitoshi OBATA, Fum Page 1 1107 [Nippon Nogeikagaku …
Number of citations: 2 www.jstage.jst.go.jp

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